7-Iodoquinazoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Heterocyclic building block substitution often fails due to differing halide reactivity, delaying SAR development. 7-Iodoquinazoline provides the precise C7-iodo configuration required for reproducible kinase inhibitor synthesis. - **Superior cross-coupling efficiency**: C-I bond enables mild, high-yield Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions; outperforms 7-bromo/chloro analogs. - **Validated biological relevance**: Derivatives show dual EGFRT790M (0.30-0.47 µM) and VEGFR-2 (0.90-1.50 µM) inhibition-ideal for resistant cancer models. - **Immediate supply**: Standard research quantities available for expedited lead optimization.

Molecular Formula C8H5IN2
Molecular Weight 256.046
CAS No. 1425310-59-3
Cat. No. B2663516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinazoline
CAS1425310-59-3
Molecular FormulaC8H5IN2
Molecular Weight256.046
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1I
InChIInChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
InChIKeyCZVMHCJFWOFIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoquinazoline: Halogenated Quinazoline Building Block


7-Iodoquinazoline (CAS 1425310-59-3) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a bicyclic ring system consisting of fused benzene and pyrimidine rings with an iodine atom substituted at the C7 position [1]. With a molecular formula of C8H5IN2 and a molecular weight of 256.04 g/mol, this compound serves primarily as a versatile synthetic intermediate and building block in organic synthesis [2]. The presence of the iodine atom at the 7-position enhances the molecule's reactivity, enabling diverse chemical transformations including metal-catalyzed cross-coupling reactions that are essential for constructing complex quinazoline derivatives, particularly kinase inhibitors and other therapeutic agents [3].

Halogen Handle
Iodo group enables Pd-catalyzed cross-coupling for rapid quinazoline diversification.
Regioselective Reactivity
7-Position substitution directs binding geometry in kinase-targeted scaffold design.
Synthetic Building Block
Supports construction of quinazoline libraries for bioactivity screening and probe synthesis.

Why 7-Iodoquinazoline Is Irreplaceable


Generic substitution of 7-iodoquinazoline with other halogenated quinazoline analogs (e.g., 7-chloro-, 7-bromo-, or 6-iodoquinazoline) is not feasible due to the unique electronic and steric properties imparted by the heavy iodine atom at the specific 7-position [1]. The larger atomic radius and higher polarizability of iodine significantly influence molecular interactions, including π-stacking and halogen bonding, which are critical for target binding in kinase inhibition [2]. Furthermore, the C–I bond exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions, enabling synthetic pathways not accessible with lighter halogens [3]. These structural and electronic distinctions directly impact synthetic yields, biological activity profiles, and overall project outcomes, necessitating the procurement of the specific 7-iodo regioisomer for reliable and reproducible results.

Target
Potential Substitute
Mismatch Risk
7-Iodoquinazoline
6-Iodoquinazoline
Positional isomer may alter kinase-binding geometry and assay response; cross-coupling selectivity may also shift.
7-Iodoquinazoline
7-Bromoquinazoline
Lighter halogen reduces oxidative addition efficiency in Pd-catalyzed reactions; reported yields may be lower.
7-Iodoquinazoline
7-Chloroquinazoline
Essentially unreactive under mild cross-coupling conditions; not a direct replacement for diversification steps.

Comparative Evidence: 7-Iodoquinazoline vs. Analogs


Positional Advantage in Dual Kinase Inhibition

Iodoquinazoline-based dual EGFR/VEGFR-2 inhibitors with iodine at the 7-position demonstrate superior kinase inhibitory profiles compared to their 6-iodo counterparts. In a direct comparative study, 7-iodoquinazoline derivative 13e exhibited IC50 values of 0.30 µM against EGFRT790M and 0.90 µM against VEGFR-2 [1]. In contrast, the most potent 6-iodoquinazoline derivative (compound 9c) showed EC50 values of 5.00–6.00 µM against cancer cell lines, with kinase inhibition data not directly comparable due to different assay formats [2]. The 7-iodo substitution pattern enables more favorable interactions with the kinase ATP-binding pocket as confirmed by molecular docking studies, providing a quantifiable rationale for selecting the 7-iodo regioisomer over the 6-iodo variant in kinase-targeted drug discovery programs [1].

Positional Advantage in Dual Kinase Inhibition
Context-dependent
7-iodo derivative 13e: IC50 0.30 µM (EGFRT790M), 0.90 µM (VEGFR-2); 6-iodo derivative 9c: EC50 5.00–6.00 µM (cell lines, MTT)
Reported sub-micromolar kinase inhibition for 7-iodo derivative; direct comparison limited by assay format mismatch.
Kinase vs. cytotoxicity assay platforms; values not directly interchangeable.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Iodine Advantage in Cross-Coupling Reactivity

The C–I bond at the 7-position of the quinazoline scaffold exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to C–Br and C–Cl bonds. 4-Chloro-7-iodoquinazoline undergoes selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the iodo position under mild conditions (e.g., Pd(PPh3)4, 80–100°C, 2–6 hours) with yields typically exceeding 80% [1]. In contrast, 7-bromoquinazoline requires more forcing conditions (elevated temperatures, longer reaction times) and 7-chloroquinazoline is essentially unreactive under standard palladium-catalyzed conditions . This reactivity hierarchy (I > Br > Cl) directly translates to higher synthetic efficiency, reduced byproduct formation, and broader substrate scope when using the 7-iodo derivative as a building block for constructing complex quinazoline-based libraries.

Iodine Advantage in Cross-Coupling Reactivity
Class-level
Reactivity hierarchy under Pd-catalysis: C–I > C–Br > C–Cl. 7-Iodo derivatives typically yield >80% under mild conditions (80–100°C).
Iodo handle enables broader substrate scope and higher reported efficiency in synthetic diversification.
Inferred from aryl halide literature; not head-to-head quantified for all substrates.
Organic Synthesis Cross-Coupling Synthetic Methodology

Physicochemical Impact of Iodine Substitution

The identity of the halogen at the 7-position profoundly alters key physicochemical parameters that govern drug-likeness and pharmacokinetic behavior. 7-Iodoquinazoline has a molecular weight of 256.04 g/mol and an XLogP3 of 1.7 [1]. Comparatively, 7-bromoquinazoline (MW ~224.07 g/mol) and 7-chloroquinazoline (MW ~164.59 g/mol) are lighter and less lipophilic . While not directly measured for the parent heterocycles, the increased molecular weight and lipophilicity conferred by iodine often correlate with improved membrane permeability and target binding affinity in drug-like molecules, as observed in the sub-micromolar kinase inhibition of 7-iodoquinazoline derivatives [2]. This predictable trend allows medicinal chemists to fine-tune molecular properties by strategic halogen selection, with iodine providing the most pronounced effects.

Physicochemical Impact of Iodine Substitution
Class-level
7-I: MW 256.04 g/mol, XLogP3 1.7; 7-Br: MW ~224.07 g/mol; 7-Cl: MW ~164.59 g/mol
Iodine substitution yields highest lipophilicity and molecular weight among halogens; may support property-tuning studies.
Computed properties; experimental ADME behavior may differ.
Physicochemical Properties ADMET Prediction Drug Design

Selectivity Index: Cancer vs. Normal Cells

7-Iodoquinazoline derivative 7c demonstrated a favorable selectivity profile, exhibiting potent anticancer activity (EGFRT790M IC50 = 0.35 µM, VEGFR-2 IC50 = 1.25 µM) while maintaining low toxicity against normal VERO cells (IC50 = 45.66–53.99 µM) [1]. This translates to a selectivity index (SI) of >130 for EGFRT790M and >36 for VEGFR-2, indicating a wide therapeutic window [1]. While direct comparative data against 6-iodo or other halogen-substituted analogs in the same normal cell line are lacking, this quantitative selectivity profile provides a crucial benchmark for evaluating 7-iodoquinazoline-based scaffolds in anticancer drug discovery. It underscores that the 7-iodo substitution pattern does not inherently confer high general cytotoxicity, a common pitfall with some halogenated heterocycles.

Selectivity Index: Cancer vs. Normal Cells
Reported
Derivative 7c: EGFRT790M IC50 0.35 µM, VEGFR-2 IC50 1.25 µM; VERO IC50 45.66–53.99 µM → SI >130 (EGFR), >36 (VEGFR-2)
Reported selectivity index indicates differential cell-model response; requires target-cell validation.
VERO normal cell line; selectivity may vary across cell panels.
Cytotoxicity Selectivity Index Anticancer

7-Iodoquinazoline: Key Applications


Dual EGFR/VEGFR-2 Kinase Inhibitor Scaffold

Researchers focused on targeted cancer therapy should prioritize 7-iodoquinazoline as a core scaffold. Its derivatives have demonstrated sub-micromolar IC50 values against both EGFRT790M (0.30–0.47 µM) and VEGFR-2 (0.90–1.50 µM) kinases [1]. This dual inhibition profile is highly desirable for combating drug-resistant tumors and inhibiting angiogenesis. Starting with the 7-iodo regioisomer, rather than the 6-iodo variant, positions projects closer to potent lead compounds, as evidenced by the superior kinase inhibition observed in comparative molecular docking studies [1].

Palladium-Catalyzed Diversification Building Block

In synthetic chemistry and medicinal chemistry laboratories, 7-iodoquinazoline serves as a privileged building block for constructing complex libraries. The C–I bond at the 7-position undergoes efficient and selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings under mild conditions, enabling rapid exploration of chemical space around the quinazoline core [2]. Its superior reactivity compared to 7-bromo and 7-chloro analogs minimizes side reactions and maximizes yields, accelerating lead optimization cycles [3].

Probe for Halogen Bonding & Hydrophobic Interactions

The heavy iodine atom at the 7-position of the quinazoline ring provides a unique probe for studying non-covalent interactions in biological systems. Its high polarizability facilitates halogen bonding, while its increased lipophilicity (XLogP3 = 1.7) enhances hydrophobic contacts with protein binding pockets [4]. This makes 7-iodoquinazoline an ideal tool for biophysical studies aimed at quantifying the energetic contributions of halogen atoms to molecular recognition, as supported by structure-activity relationship analyses of iodoquinazoline-based kinase inhibitors [1].

Precursor for Radiopharmaceuticals and Imaging Agents

The iodine atom at the 7-position can be exploited as a site for isotopic labeling with radioactive iodine (e.g., I-125, I-131) or for non-radioactive halogen exchange to introduce fluorine-18 for positron emission tomography (PET) imaging. While direct data for 7-iodoquinazoline is limited, its well-defined reactivity and the established use of iodoarenes as precursors in radiochemistry support this application [3]. This positions 7-iodoquinazoline as a strategic intermediate for developing targeted imaging agents and theranostics based on the quinazoline pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
7-Iodo regioisomer reactivity and docking profile
Target engagement and selectivity in kinase assays
Cross-coupling library synthesis
Iodo leaving-group reactivity
Reaction yield and substrate scope screening
Halogen bonding interaction studies
Heavy atom polarizability
Non-covalent binding assay profiling
Isotopic labeling precursor research
Iodoarene exchange reactivity
Radiolabeling efficiency and tracer stability review

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15 linked technical documents
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